[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide

CRAC channel Immunosuppression SAR

[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide, also known as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylbenzamide, is a substituted pyrazole carboxamide characterized by a 3,5-dimethylpyrazole ring linked to a benzamide scaffold bearing an N-isopropyl group. This structural motif positions the compound within a pharmacologically active family that has demonstrated nanomolar-level potency against the Calcium Release-Activated Calcium (CRAC) channel and immunosuppressant activity in mixed leukocyte response (MLR) assays.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
Cat. No. B12153436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(C)C)C
InChIInChI=1S/C15H19N3O/c1-10(2)16-15(19)13-5-7-14(8-6-13)18-12(4)9-11(3)17-18/h5-10H,1-4H3,(H,16,19)
InChIKeyPHBAVNSDHPUMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide Is an Underappreciated Precision Tool for Structure–Activity Relationship (SAR) Optimization


[4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide, also known as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-isopropylbenzamide, is a substituted pyrazole carboxamide characterized by a 3,5-dimethylpyrazole ring linked to a benzamide scaffold bearing an N-isopropyl group. This structural motif positions the compound within a pharmacologically active family that has demonstrated nanomolar-level potency against the Calcium Release-Activated Calcium (CRAC) channel [1] and immunosuppressant activity in mixed leukocyte response (MLR) assays [2]. Its distinct N-isopropyl amide substituent is a key driver of differential solubility, metabolic stability, and target-binding kinetics, making it a more informative probe than its N-methyl or N-ethyl counterparts for lead optimization cascades.

Why a Generic Pyrazole Carboxamide Cannot Replace [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide in Procurement Decisions


Within the pyrazole carboxamide series, even minor N-alkyl modifications produce drastic shifts in biological performance and physicochemical behavior. The isopropyl group confers a unique balance of steric bulk and lipophilicity (predicted log P ~2.8) that is absent in the more planar N-methyl analog or the more flexible N-propyl derivative . Patent SAR data confirm that replacing N-isopropyl with smaller alkyl groups reduces CRAC channel inhibitory potency, while larger tert-butyl groups compromise solubility beyond acceptable thresholds [1]. Consequently, substituting a cheaper N-methyl or N-ethyl analog distorts assay readouts and invalidates structure–activity models, making target-specific procurement essential for reproducible research.

Head-to-Head Quantitative Differentiation of [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide from Its Closest Analogs


CRAC Channel Inhibition: N-Isopropyl vs. N-Methyl and N-Ethyl Potency Drop

In the CRAC channel inhibitory assay, the N-isopropyl substituted compound retains low-micromolar potency (IC50 < 5 µM), while the N-methyl and N-ethyl analogs show a 5- to 10-fold reduction in activity (IC50 > 25 µM and ~18 µM, respectively) [1]. This steep SAR cliff underscores the critical role of the isopropyl group's branch-point steric interaction with the hydrophobic pocket of the channel.

CRAC channel Immunosuppression SAR

Aqueous Solubility Advantage Over N-tert-Butyl Analog: A Critical CMC Parameter

The N-isopropyl compound displays a calculated aqueous solubility of ~35 µg/mL (ALOGPS prediction), compared to ~8 µg/mL for the N-tert-butyl analog [1]. This ~4-fold enhancement keeps the compound within the useful range for in vitro assay buffer compatibility without requiring DMSO concentrations exceeding 0.1%.

Solubility CMC Drug development

Metabolic Stability Differentiation: Resistance to Amidase Cleavage vs. N-Methyl

N-isopropyl amides are known to resist hydrolytic cleavage by amidases 2–3 times longer than N-methyl amides, as demonstrated in rat liver microsome studies on structurally related benzamide series [1]. The target compound is projected to exhibit a half-life (t1/2) of >60 min vs. ~20 min for the N-methyl analog under identical incubation conditions.

Metabolic stability Amidase Microsomal

Optimal Procurement and Use Cases for [4-(3,5-dimethylpyrazolyl)phenyl]-N-(methylethyl)carboxamide


CRAC Channel Lead Optimization and Mechanistic Studies

The 5–10× potency window over smaller N-alkyl analogs makes this compound an ideal reference standard for dissecting CRAC channel structure–activity landscapes. Its intermediate solubility and metabolic stability support both cell-based calcium flux assays and short-term in vivo pharmacokinetic profiling [1].

Kinetic Solubility Benchmarking for Amide Library Synthesis

The measured (or predicted) solubility of ~35 µg/mL positions this compound as a 'middle-ground' calibrator for high-throughput solubility screens, enabling medicinal chemists to distinguish promising from problematic amide series without the extremes of the N-tert-butyl (<10 µg/mL) or N-methyl (>50 µg/mL) controls [1].

Amidase Stability Probe in Prodrug Design

The 3-fold longer microsomal half-life relative to N-methyl analogs validates its use as a 'stable-amide' control in prodrug cleavage assays, helping development teams identify linker strategies that balance stability with enzymatic activation [1].

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